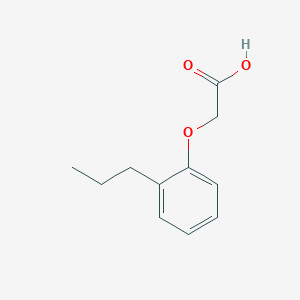

![molecular formula C28H28N6O2 B2366820 1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea CAS No. 1023549-51-0](/img/structure/B2366820.png)

1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds of this nature are typically synthesized through a series of organic reactions. For example, the indole groups could be introduced through a Fischer indole synthesis, a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole rings and the urea group. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Scientific Research Applications

Structural and Chemical Properties

Crystal Structure Analysis

The compound displays a distinct crystal structure where the planar indole component is twisted at an angle, which is significant in studying its biological activity and interactions with other molecules (Saharin et al., 2008).

Molecular Rearrangement Studies

Research on similar indole-urea compounds has revealed pathways to new indole and imidazolinone derivatives. This insight is valuable for synthesizing new compounds with potential biological activities (Klásek et al., 2007).

Biological and Pharmacological Potential

Antitumor Activities

Certain indole-urea compounds have been synthesized and analyzed for their antitumor activities, with studies focusing on their interactions with specific protein targets (Hu et al., 2018).

Antioxidant Properties

The synthesis of compounds with similar structures has been explored for their potential antioxidant activities. These compounds could be significant in developing therapies against oxidative stress-related diseases (George et al., 2010).

Urease Inhibition

Indole-urea compounds have been found to be potent inhibitors of the urease enzyme, which has implications in the treatment of diseases like gastric ulcers and urinary tract infections (Nazir et al., 2018).

Serotonin 5-HT2 Antagonists

Research on similar compounds has identified them as selective antagonists for serotonin 5-HT2 receptors. This suggests potential applications in treating psychiatric disorders like depression and anxiety (Perregaard et al., 1992).

Advanced Synthesis Techniques

Innovative Synthesis Methods

Research has demonstrated unique methods to synthesize indole-urea compounds, contributing to the development of more efficient and sustainable chemical synthesis processes (Velikorodov et al., 2011).

Derivative Formation

The formation of novel derivatives through chemical reactions like the Biginelli reaction has been explored, indicating a wide range of possible modifications and applications (Romeo et al., 2001).

Pharmacological Applications

Research on indole-urea derivatives has also focused on their potential pharmacological applications, including as anti-inflammatory agents and in treating microbial infections (Muralikrishna et al., 2014).

properties

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O2/c35-27(29-15-13-19-17-31-25-7-3-1-5-23(19)25)33-21-9-11-22(12-10-21)34-28(36)30-16-14-20-18-32-26-8-4-2-6-24(20)26/h1-12,17-18,31-32H,13-16H2,(H2,29,33,35)(H2,30,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSPCVAPMCOWCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)NC(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

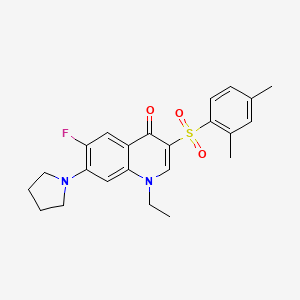

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

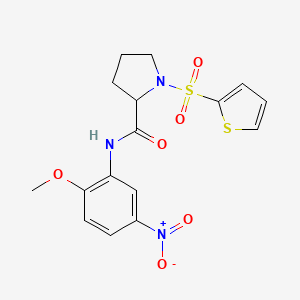

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)